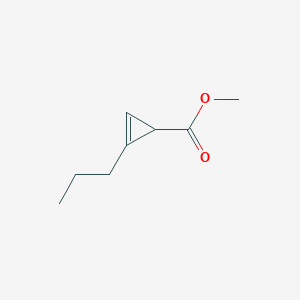
methyl 2-propylcycloprop-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-propylcycloprop-2-ene-1-carboxylate is an organic compound belonging to the class of cyclopropene carboxylates Cyclopropenes are known for their high ring-strain energy, making them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-propylcycloprop-2-ene-1-carboxylate typically involves the reaction of acetylene with ethyl diazoacetate in the presence of a rhodium catalyst. This method is operationally simple and provides a high yield of the desired product . The reaction conditions include:
Temperature: Room temperature
Catalyst: Rhodium
Solvent: Tetrahydrofuran (THF)
Industrial Production Methods
The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propylcycloprop-2-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Methyl 2-propylcycloprop-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent due to its high reactivity and small size.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-propylcycloprop-2-ene-1-carboxylate involves its high ring-strain energy, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylcyclopropane-1-carboxylate
- Methyl 1-phenylcyclopropane-1-carboxylate
- Methyl 1-cyclohexene-1-carboxylate
Uniqueness
Methyl 2-propylcycloprop-2-ene-1-carboxylate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other cyclopropene derivatives. Its high ring-strain energy and ability to participate in a wide range of chemical reactions make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 2-propylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-3-4-6-5-7(6)8(9)10-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
MGEOIVSMHBUBCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


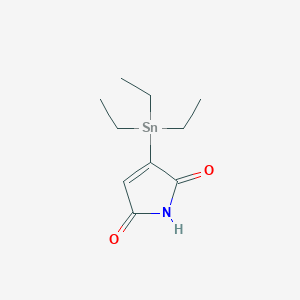
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
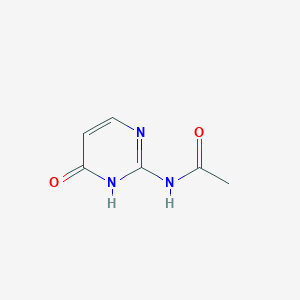
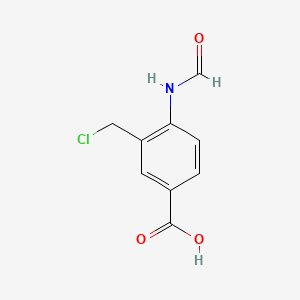
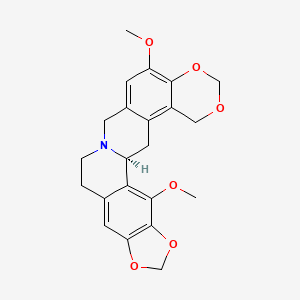
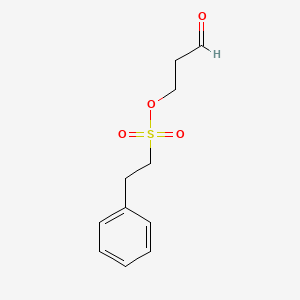
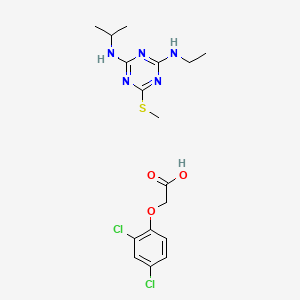
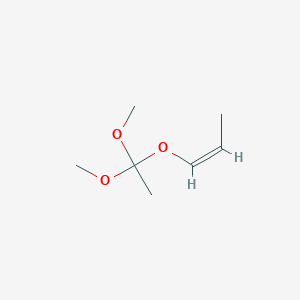
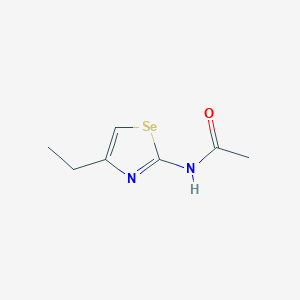
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
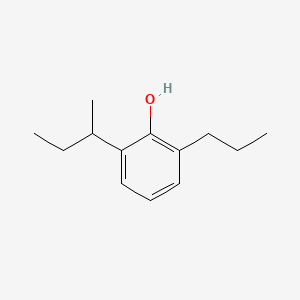

![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)

